molecular formula C24H22N2O5S B12474996 6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12474996
M. Wt: 450.5 g/mol
InChI Key: BBWSNJUAIMOWSK-UHFFFAOYSA-N
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Description

6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a hexyl group, a hydroxy group, a nitrophenyl group, and a thiazolyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the three-component condensation reaction, which involves the reaction of aromatic aldehydes with malononitrile and 4-hexylresorcinol in the presence of a base such as toluene . This reaction proceeds under controlled conditions to yield the desired chromen-2-one derivative in good yields (79-90%) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, thereby affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the thiazolyl and nitrophenyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

6-hexyl-7-hydroxy-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one

InChI

InChI=1S/C24H22N2O5S/c1-2-3-4-5-6-16-11-17-12-19(24(28)31-22(17)13-21(16)27)23-25-20(14-32-23)15-7-9-18(10-8-15)26(29)30/h7-14,27H,2-6H2,1H3

InChI Key

BBWSNJUAIMOWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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